molecular formula C13H16N2O4 B8737228 3-Cyclohexylamino-4-nitro-benzoic Acid

3-Cyclohexylamino-4-nitro-benzoic Acid

Cat. No.: B8737228
M. Wt: 264.28 g/mol
InChI Key: VJXPEUCGFQFSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylamino-4-nitro-benzoic Acid (C₁₅H₁₉N₂O₄) is a benzoic acid derivative featuring a cyclohexylamino group (-NH-C₆H₁₁) at position 3 and a nitro (-NO₂) group at position 2. The carboxylic acid moiety at position 1 contributes to its acidic properties.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(cyclohexylamino)-4-nitrobenzoic acid

InChI

InChI=1S/C13H16N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17)

InChI Key

VJXPEUCGFQFSGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-Cyclohexylamino-4-nitro-benzoic Acid and related compounds:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Molecular Weight Key Properties/Applications
This compound C₁₅H₁₉N₂O₄ -NH-C₆H₁₁ (3), -NO₂ (4) Carboxylic acid, nitro, amine 291.33 g/mol Synthetic intermediate, pharmacology
4-(Cyclohexylamino)-3-nitrobenzoic Acid C₁₃H₁₅N₂O₄ -NH-C₆H₁₁ (4), -NO₂ (3) Carboxylic acid, nitro, amine 277.27 g/mol Structural isomer; altered acidity
3-Nitro-4-fluorobenzoic Acid C₇H₄FNO₄ -F (4), -NO₂ (3) Carboxylic acid, nitro, fluoro 201.11 g/mol Electronics, agrochemicals
Methyl 3-Amino-4-(cyclohexylamino)benzoate C₁₅H₂₁N₃O₂ -NH-C₆H₁₁ (4), -NH₂ (3), -COOCH₃ Ester, amine 275.34 g/mol Prodrug design, improved lipophilicity
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) C₉H₈O₄ -OH (3,4), -CH₂CH₂COOH Carboxylic acid, dihydroxy, alkene 180.16 g/mol Antioxidant, cosmetics, supplements
Key Observations:
  • Positional Isomerism: The isomer 4-(Cyclohexylamino)-3-nitrobenzoic Acid (CAS referenced in ) demonstrates how substituent positioning alters acidity and steric interactions. The nitro group at position 3 may reduce steric hindrance compared to the target compound .
  • Electron Effects: Replacing the cyclohexylamino group with fluorine (3-Nitro-4-fluorobenzoic Acid) introduces a smaller, electronegative substituent, increasing acidity (pKa ~1.8) but reducing lipophilicity .
  • Ester Derivatives: Methyl 3-Amino-4-(cyclohexylamino)benzoate () highlights the role of esterification in modulating bioavailability. The amino group (-NH₂) at position 3, unlike the nitro group, is electron-donating, decreasing acidity .

Physicochemical Properties

  • Acidity: The nitro group in this compound enhances acidity (estimated pKa ~2.5–3.0) compared to caffeic acid (pKa ~4.5 due to electron-donating -OH groups) .
  • Lipophilicity : The cyclohexyl group increases logP (~3.2), making the compound more lipophilic than 3-Nitro-4-fluorobenzoic Acid (logP ~1.9) .
  • Thermal Stability : Nitro groups generally reduce thermal stability, whereas caffeic acid’s conjugated alkene improves stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.